molecular formula C17H17ClN2O3S B11710959 ethyl 6-(2-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

ethyl 6-(2-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11710959
M. Wt: 364.8 g/mol
InChI Key: AFJLVBSVDPYZRZ-UHFFFAOYSA-N
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Description

Ethyl 6-(2-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a heterocyclic compound that belongs to the class of pyrimido[2,1-b][1,3]thiazines This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a thiazine ring, and is substituted with an ethyl ester, a chlorophenyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(2-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves the following steps:

    Formation of the Pyrimidine Ring: The initial step involves the condensation of appropriate starting materials to form the pyrimidine ring. This can be achieved through the reaction of a β-keto ester with a guanidine derivative under acidic or basic conditions.

    Thiazine Ring Formation: The pyrimidine intermediate is then reacted with a thiourea derivative to form the thiazine ring. This step often requires heating and the presence of a catalyst to facilitate the ring closure.

    Substitution Reactions: The final compound is obtained by introducing the chlorophenyl and methyl groups through substitution reactions. These reactions typically involve the use of chlorinating agents and methylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures are implemented to monitor the reaction conditions and the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(2-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide, usually in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or demethylated compounds. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Ethyl 6-(2-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and potential biological activity. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

    Materials Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions, particularly those involving heterocyclic compounds.

Mechanism of Action

The mechanism of action of ethyl 6-(2-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
  • Ethyl 6-(2,4-dichlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Uniqueness

Ethyl 6-(2-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is unique due to the specific positioning of the chlorophenyl group and the presence of the ethyl ester. These structural features contribute to its distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

Molecular Formula

C17H17ClN2O3S

Molecular Weight

364.8 g/mol

IUPAC Name

ethyl 6-(2-chlorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C17H17ClN2O3S/c1-3-23-16(22)14-10(2)19-17-20(13(21)8-9-24-17)15(14)11-6-4-5-7-12(11)18/h4-7,15H,3,8-9H2,1-2H3

InChI Key

AFJLVBSVDPYZRZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3Cl)C(=O)CCS2)C

Origin of Product

United States

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